Decyl 4-nitrophenyl ether

Solvatochromism Polarity Probe Spectroscopy

Decyl 4-nitrophenyl ether (CAS 31657-37-1), also known as p-decyloxynitrobenzene, is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol. It is classified as an alkyl 4-nitrophenyl ether, characterized by a ten-carbon decyl chain linked to a 4-nitrophenyl moiety.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 31657-37-1
Cat. No. B1295299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 4-nitrophenyl ether
CAS31657-37-1
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3
InChIKeyFQIOGTJBANMZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl 4-Nitrophenyl Ether (CAS 31657-37-1): Solvatochromic Indicator & Cytochrome P450 Substrate


Decyl 4-nitrophenyl ether (CAS 31657-37-1), also known as p-decyloxynitrobenzene, is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol [1]. It is classified as an alkyl 4-nitrophenyl ether, characterized by a ten-carbon decyl chain linked to a 4-nitrophenyl moiety . This compound is a useful research chemical and organic synthesis intermediate , with key applications as a hydrophobic solvatochromic π* indicator for probing solvent dipolarity/polarizability [2] and as a substrate for cytochrome P450 1A2 enzymatic studies [3]. Its purity is typically 95% .

Decyl 4-Nitrophenyl Ether: Why Chain Length Determines Performance in Polarimetry and Enzymology


The performance of alkyl 4-nitrophenyl ethers in specialized research applications is not interchangeable. The length of the alkyl chain directly modulates critical properties, making simple substitution between analogs like octyl or heptyl ether scientifically invalid. In solvatochromic studies, the chain length dictates the probe's sensitivity (-s) and the shape of its UV/Vis absorption band, impacting the precision of polarity measurements [1]. In enzymatic assays, the alkyl chain length dramatically alters the substrate's binding affinity for cytochrome P450 1A2, with larger alkyl groups increasing affinity by up to 200-fold [2]. Therefore, selecting decyl 4-nitrophenyl ether (C10) over its C8 or C7 counterparts is a specific decision driven by the required balance of hydrophobicity, spectral resolution, and binding kinetics, and generic substitution would compromise experimental validity and reproducibility.

Decyl 4-Nitrophenyl Ether: Quantitative Evidence of Differentiation vs. Closest Analogs


Superior Solvatochromic Bandshape Integrity vs. N,N-Dialkyl-4-nitroanilines in Nonpolar Solvents

Decyl 4-nitrophenyl ether (C10) maintains a Gausso-Lorentzian UV/Vis absorption bandshape in non-polar and alkyl-substituted aromatic solvents (e.g., hexane, mesitylene). In contrast, the corresponding N,N-dialkyl-4-nitroaniline (DNAP) indicators with C10 and C12 chains (e.g., N,N-didecyl-4-nitroaniline) exhibit increasing deviation from this ideal bandshape under identical conditions [1].

Solvatochromism Polarity Probe Spectroscopy Physical Organic Chemistry

Linear Solvatochromic Sensitivity Trend with Chain Length vs. DNAP Indicators

The solvatochromic sensitivity (-s) of alkyl 4-nitrophenyl ethers shows a linear trend as a function of the alkyl chain length (Cn). This is in direct contrast to N,N-dialkyl-4-nitroaniline (DNAP) indicators, where a plot of -s versus Cn follows a first-order decay [1].

Solvatochromism Sensitivity (-s) Polarity Probe Physical Organic Chemistry

Enhanced Cytochrome P450 1A2 Binding Affinity vs. Shorter-Chain Alkyl Ethers

Based on binding studies with rabbit cytochrome P450 1A2, the affinity of the enzyme for alkyl 4-nitrophenyl ether substrates increased 200-fold with larger alkyl groups [1]. As decyl 4-nitrophenyl ether possesses a C10 chain, it belongs to the class of substrates with significantly enhanced binding affinity compared to shorter-chain analogs like 1-methoxy-4-nitrobenzene (C1).

Enzymology Cytochrome P450 Substrate Binding Biochemistry

Distinct Blue-Shifted λmax Range vs. N,N-Dialkyl-4-nitroaniline Indicators

The solvatochromic absorption bands for alkyl 4-nitrophenyl ethers (including decyl) range from 292–319 nm, which is significantly blue-shifted compared to the 350–424 nm range observed for N,N-dialkyl-4-nitroaniline (DNAP) indicators [1].

Spectroscopy Solvatochromism Polarity Probe UV-Vis

Optimal Application Scenarios for Decyl 4-Nitrophenyl Ether (CAS 31657-37-1)


Quantitative Solvatochromic Polarity Probing in Nonpolar Media

Due to its maintenance of a Gausso-Lorentzian bandshape in nonpolar and alkyl-substituted aromatic solvents, decyl 4-nitrophenyl ether is the preferred choice for accurately determining solvent polarity parameters (π*) in these environments, where DNAP-based probes exhibit spectral distortions that compromise precision [1].

Design of Tunable Hydrophobic Polarity Probes

The linear relationship between the alkyl chain length of alkyl 4-nitrophenyl ethers and their solvatochromic sensitivity (-s) provides a predictable framework for probe design. Researchers can use decyl 4-nitrophenyl ether as a reference point for developing new indicators with tailored sensitivity by adjusting the alkyl chain length [1].

Cytochrome P450 1A2 Substrate for High-Affinity Binding Studies

For studies investigating the substrate binding kinetics and two-site binding model of cytochrome P450 1A2, decyl 4-nitrophenyl ether, as a member of the 'larger alkyl group' class, serves as a high-affinity substrate. Its 200-fold increased binding affinity compared to short-chain analogs allows for the exploration of binding events under conditions of high enzyme saturation [2].

UV-Vis Spectroscopic Analysis in Blue-Shifted Spectral Windows

When measuring solvent dipolarity in systems where common solvatochromic dyes like N,N-dialkyl-4-nitroanilines (DNAPs) present spectral interference (e.g., overlap with solvent absorption), decyl 4-nitrophenyl ether's 292-319 nm λmax range offers a clear, blue-shifted alternative, ensuring reliable and interference-free measurements [1].

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